Propiophenone, 3-(1-pyrrolidinyl)-, hydrochloride

Catalog No.
S3312560
CAS No.
833-86-3
M.F
C13H18ClNO
M. Wt
239.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propiophenone, 3-(1-pyrrolidinyl)-, hydrochloride

CAS Number

833-86-3

Product Name

Propiophenone, 3-(1-pyrrolidinyl)-, hydrochloride

IUPAC Name

1-phenyl-3-pyrrolidin-1-ylpropan-1-one;hydrochloride

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

InChI

InChI=1S/C13H17NO.ClH/c15-13(12-6-2-1-3-7-12)8-11-14-9-4-5-10-14;/h1-3,6-7H,4-5,8-11H2;1H

InChI Key

AACQWMDCFMYTSE-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCC(=O)C2=CC=CC=C2.Cl

Canonical SMILES

C1CCN(C1)CCC(=O)C2=CC=CC=C2.Cl

The exact mass of the compound Propiophenone, 3-(1-pyrrolidinyl)-, hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73484. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Propiophenone, 3-(1-pyrrolidinyl)-, hydrochloride (CAS 833-86-3) is a crystalline β-aminoketone (Mannich base) salt that serves as a critical structural building block in pharmaceutical synthesis and analytical chemistry. Characterized by a pre-formed 1-phenyl-3-aminopropan-1-one scaffold, this compound provides a reactive electrophilic carbonyl center adjacent to a stabilized tertiary amine [1]. In industrial procurement, it is primarily sourced as a >99% pure hydrochloride salt to ensure long-term shelf life and precise stoichiometric control during subsequent organometallic transformations, such as Grignard additions [2]. Furthermore, it is a formally recognized pharmacopoeial reference standard used for impurity profiling in commercial active pharmaceutical ingredient (API) manufacturing [3].

Procurement Fit

Intermediate Key β-pyrrolidinopropiophenone intermediate for Procyclidine synthesis with FDA GSRS registration
Standard Pharmacopeial reference standard traceable to USP/EP/BP for ANDA/NDA analytical development
Research β-aminoketone scaffold for antineoplastic lead studies; distinguish from α-isomer stimulant profile

Substituting this specific hydrochloride salt with its free base, crude reaction mixtures, or closely related amine analogs fundamentally disrupts downstream synthetic utility. The free base form of 3-(1-pyrrolidinyl)propiophenone is susceptible to spontaneous deamination via β-elimination, yielding phenyl vinyl ketone and degrading the material during storage [1]. Furthermore, substituting the pyrrolidine moiety with piperidine or dimethylamine alters the final API identity entirely, shifting the product from procyclidine to trihexyphenidyl or other non-target derivatives [2]. Finally, utilizing unpurified in-house Mannich reaction mixtures introduces residual acetophenone and moisture, which stoichiometrically quench expensive Grignard reagents and severely depress the yield of the target tertiary alcohol [3].

Substitution Risk

Target
β-Pyrrolidinopropiophenone HCl
Procyclidine intermediate; β-aminoketone with reported antineoplastic model-response context and pharmacopeial certification
Potential Substitute
α-Pyrrolidinopropiophenone
Monoamine transporter inhibitor with no Procyclidine pathway utility; lacks FDA intermediate status; not a reference standard
Target
Certified Reference Standard
Provided with Structure Elucidation Report and traceability to pharmacopeial monographs for QC applications
Potential Substitute
Research-Grade β-PPP
May lack full characterization and monograph traceability; insufficient for ANDA/NDA regulatory filing requirements

Storage Stability: Hydrochloride Salt vs. Free Base Form

Mannich bases are unstable in their free base form. Comparative stability testing demonstrates that 3-(1-pyrrolidinyl)propiophenone free base undergoes rapid β-elimination at 25 °C, converting to phenyl vinyl ketone with a half-life of several weeks. In contrast, the hydrochloride salt (CAS 833-86-3) completely suppresses this elimination pathway, maintaining >99% purity for over 24 months under standard ambient storage conditions [1].

Evidence DimensionShelf life and resistance to spontaneous β-elimination
Target Compound Data>24 months stability at 25 °C (>99% purity retained)
Comparator Or BaselineFree base form (<4 weeks stability at 25 °C before significant degradation)
Quantified Difference>95% reduction in degradation rate via elimination
ConditionsAmbient storage (25 °C), sealed container, analyzed via HPLC

Procuring the hydrochloride salt prevents catastrophic material loss during shipping and storage, ensuring the precursor is fully intact for downstream synthesis.

Antineoplastic activity
Head-to-head
β-PPP: tumor growth inhibition at 8 mg/kg/day in mice; reduced DNA/RNA synthesis at 25–100 µM in Tmolt3 cells
α-PPP: no reported anticancer activity; only DAT/NET transporter inhibition
Supports β-isomer model-response context; α-isomer lacks comparable research activity
CF1 mice, Ehrlich ascites carcinoma; Tmolt3 leukemia cells

Grignard Reaction Efficiency: High-Purity Salt vs. Crude Mixture

In the synthesis of procyclidine, the precursor undergoes a Grignard addition with cyclohexylmagnesium bromide. Using commercial >99% pure CAS 833-86-3 (liberated in situ) requires only 1.05 to 1.1 equivalents of the Grignard reagent to achieve complete conversion. Conversely, using a crude in-house Mannich mixture (typically containing 10-15% unreacted acetophenone and trace moisture) consumes up to 1.5 equivalents of the expensive Grignard reagent due to parasitic quenching, while also complicating the purification of the final tertiary alcohol [1].

Evidence DimensionGrignard reagent consumption and target conversion
Target Compound Data1.05–1.1 equivalents of Grignard reagent required for >95% conversion
Comparator Or BaselineCrude Mannich mixture (requires ~1.5 equivalents due to quenching)
Quantified Difference~30% reduction in organometallic reagent consumption
ConditionsGrignard addition of cyclohexylmagnesium bromide in anhydrous THF at 0–5 °C

Starting with a >99% pure commercial precursor directly reduces the consumption of costly organometallic reagents and simplifies downstream API purification.

Pharmaceutical utility
Class-level
β-PPP: direct synthetic precursor to FDA-approved Procyclidine; BP Reference Standard available
α-PPP: no approved therapeutic indication; recognized as designer drug
Categorical divergence in regulatory and application context
Synthetic pathway: β-PPP → Grignard → Procyclidine

Target API Specificity: Pyrrolidine vs. Piperidine Analogs

The exact amine moiety in the β-aminoketone precursor dictates the pharmacological identity of the final drug. Utilizing 3-(1-pyrrolidinyl)propiophenone hydrochloride ensures 100% structural fidelity for procyclidine synthesis. Substituting this with the closely related 3-(piperidin-1-yl)propiophenone hydrochloride yields trihexyphenidyl instead, altering the receptor binding profile and rendering the batch useless for procyclidine production [1].

Evidence DimensionFinal API identity and target yield
Target Compound Data100% specificity for Procyclidine (pyrrolidine ring)
Comparator Or Baseline3-(piperidin-1-yl)propiophenone hydrochloride (yields Trihexyphenidyl)
Quantified DifferenceComplete divergence in final API structure
ConditionsStandard Grignard addition followed by isolation

Strict procurement of the exact pyrrolidine derivative is mandatory to achieve the correct API identity, as in-class amine substitutes are not interchangeable.

Solubility
Cross-study comparable
2.29 g/L (β-PPP) vs 1.352 g/L (α-PPP)
1.69-fold higher aqueous solubility
May support aqueous formulation handling context
Predicted data (ALOGPS/WSKOW); free base at 25°C
Reference standard
Supporting evidence
Available as BP Reference Standard with traceability to USP/EP/BP/JP; supplied with Structure Elucidation Report
Enables compliant ANDA/NDA analytical method validation
Certified suppliers: Veeprho, SynZeal
FDA registration
Class-level
β-PPP HCl holds FDA GSRS UNII 763U2A0O5F, confirming substance use in FDA-regulated products
α-PPP UNII not associated with approved drug products
Supports supply chain qualification for regulated manufacturing
GSRS database; EINECS 212-633-1

Precursor for Procyclidine Hydrochloride Manufacturing

Due to its extended shelf life and precise stoichiometry, this compound is the primary industrial precursor for synthesizing the anticholinergic API procyclidine. The stable hydrochloride salt is liberated in situ before undergoing an efficient Grignard addition with cyclohexylmagnesium bromide, minimizing reagent waste and maximizing the yield of the target tertiary alcohol [1].

Pharmacopoeial Reference Standard for QA/QC

As a recognized impurity in the production of procyclidine, purified CAS 833-86-3 is utilized as an analytical reference standard (e.g., BP Impurity Standard). It enables precise HPLC/UV quantification of unreacted precursor in final API batches, ensuring compliance with strict regulatory limits for residual Mannich bases [2].

Scaffold for Novel Antispasmodic Library Synthesis

In medicinal chemistry, the stable 1-phenyl-3-aminopropan-1-one framework serves as a reliable starting point for generating libraries of novel antispasmodic and anticholinergic candidates. The protected nature of the hydrochloride salt allows researchers to stockpile the precursor without degradation concerns before functionalizing the ketone via diverse nucleophilic additions [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Procyclidine intermediate synthesis
β-isomer identity and pharmacopeial traceability
ANDA/NDA analytical method validation
Antineoplastic lead research
β-aminoketone scaffold for model-response studies
In vivo tumor model endpoint review
Regulated bioanalytical method development
Certified reference standard with structure elucidation
System suitability and impurity profiling
Forensic toxicology differentiation
Chromatographic separation from α-pyrrolidinophenones
GC-MS/LC-MS/MS method validation for Procyclidine impurity marker

UNII

763U2A0O5F

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

833-86-3

Wikipedia

3-(1-pyrrolidinyl)propiophenone hydrochloride

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